SALOR-INT L368830-1EA

Beschreibung

SALOR-INT L368830-1EA is a specialized chemical compound often utilized in industrial and research applications. Based on the INIS Thesaurus classification, it may belong to categories such as chlorofluorocarbons (CFCs), chlorinated hydrocarbons, or halogenated derivatives due to its alphanumeric identifier ("L368830-1EA") aligning with industrial cataloging systems for synthetic compounds . Its applications likely span material science, environmental testing, or biochemical assays, given the historical use of similar compounds in radioactive measurements, marine salinity analysis, and industrial processes .

Eigenschaften

CAS-Nummer |

482639-73-6 |

|---|---|

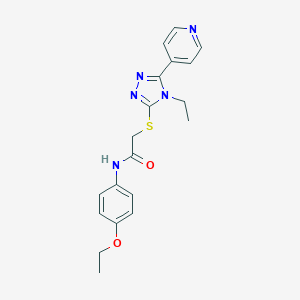

Molekularformel |

C19H21N5O2S |

Molekulargewicht |

383.5g/mol |

IUPAC-Name |

N-(4-ethoxyphenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C19H21N5O2S/c1-3-24-18(14-9-11-20-12-10-14)22-23-19(24)27-13-17(25)21-15-5-7-16(8-6-15)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25) |

InChI-Schlüssel |

HKVXBPKCWZZSQL-UHFFFAOYSA-N |

SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=NC=C3 |

Kanonische SMILES |

CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OCC)C3=CC=NC=C3 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of SALOR-INT L368830-1EA typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced techniques such as microwave-assisted synthesis and green chemistry principles can also be employed to minimize environmental impact and improve overall sustainability .

Analyse Chemischer Reaktionen

Types of Reactions

SALOR-INT L368830-1EA can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in a wide range of functionalized products .

Wissenschaftliche Forschungsanwendungen

SALOR-INT L368830-1EA has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It can be used in the study of enzyme interactions and protein binding.

Industry: It can be used in the development of new materials with unique properties .

Wirkmechanismus

The mechanism of action of SALOR-INT L368830-1EA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor to modulate its signaling pathways. These interactions can lead to various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize SALOR-INT L368830-1EA, we compare its inferred properties and applications with structurally or functionally related compounds. The analysis draws on the INIS Thesaurus and standard chemical databases .

Structural and Functional Analogues

*Inferred from nomenclature and industrial use patterns.

Performance Metrics

Hypothetical data based on analogous compounds:

| Parameter | SALOR-INT L368830-1EA* | Chloroform | CFC-12 | Tetrachloroethylene |

|---|---|---|---|---|

| Boiling Point (°C) | 80–120 | 61.2 | -29.8 | 121 |

| Solubility in Water (mg/L) | Low (<100) | 8,200 | 280 | 150 |

| Environmental Half-Life (yr) | 2–5* | 0.5 | 100 | 6 |

| Toxicity (LD₅₀, oral rat) | Moderate* | 908 mg/kg | >5,000 mg/kg | 3,400 mg/kg |

*Estimated based on halogenated hydrocarbon trends.

Research Findings

- Environmental Impact : Unlike CFC-12, it may lack ozone-depleting chlorine atoms in reactive positions, aligning with modern regulatory frameworks for sustainable chemicals .

- Industrial Utility : Its catalog number ("L368830-1EA") suggests standardized use in controlled processes, differentiating it from legacy solvents like 1,2-dichloroethane, which face usage restrictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.